molecular formula C28H40O2 B1228301 2-Naphthyl oleate CAS No. 23224-31-9

2-Naphthyl oleate

Cat. No. B1228301
CAS RN: 23224-31-9
M. Wt: 408.6 g/mol
InChI Key: VTNGGKHMERMEIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Naphthyl oleate is a derivative of 2-Naphthol, also known as β-naphthol . It is a naphthalene homologue of phenol, bearing a hydroxyl group at the 2-position . It is an important starting material that has drawn great attention in various organic transformations due to its attributes, such as low cost, easy to handle, and eco-friendliness .


Synthesis Analysis

2-Naphthol has been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc . The electron-rich aromatic framework of 2-naphthol with multiple reactive sites allows it to be utilized in several kinds of organic reactions . For instance, an SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate has been reported .


Molecular Structure Analysis

The molecular formula of 2-Naphthol, the parent compound of 2-Naphthyl oleate, is C10H8O . It is a fluorescent colorless (or occasionally yellow) crystalline solid .


Chemical Reactions Analysis

2-Naphthol has attracted considerable attention as valuable precursors for the synthesis of diverse heterocyclic compounds in organic synthesis . Multicomponent reaction approach has been tremendously utilized to explore the synthetic utility of 2-naphthol for the construction of diverse N/O-containing heterocyclic framework .


Physical And Chemical Properties Analysis

2-Naphthol, the parent compound of 2-Naphthyl oleate, is a colorless crystalline solid with a melting point of 122 °C .

Scientific Research Applications

  • Preparation of Polymerizable Esters of Oleic Acid with Unsaturated Alcohols : This study highlights the preparation of long-chain compounds, such as 2-chloroallyl, methallyl, crotyl, and 3-buten-2-yl oleate, derived from fats and oils for use in polymerization reactions. These compounds show potential for applications in creating diverse polymers with specific properties (Swern, Billen, & Knight, 1947).

  • Infrared Assignments for OLED Material : This research focuses on the fundamental properties of materials used in OLEDs. Specifically, it examines the structure and vibrational modes of N,N′-diphenyl-N,N′-bis(1-naphthyl)-1,1′-biphenyl-4,4″-diamine (NPB), a hole transport material in OLEDs, which is crucial for understanding device degradation and failure (Halls, Tripp, & Schlegel, 2001).

  • Applications in Efficient OLEDs with P-doping Layer : Incorporating p-doped transport layers in OLEDs, consisting of materials like 2-TNATA, leads to significant improvements in hole injection, conductivity, and overall device efficiency. This research contributes to the development of OLEDs with longer lifetimes and higher power efficiency (Chan‐Ching Chang et al., 2006).

  • Use in Non-Doped Blue-Emitting OLEDs : A study on anthracene derivatives like 2-tert-butyl-9,10-bis-(β-naphthyl)-anthracene (TBADN) shows their effectiveness as blue light-emitting materials in non-doped OLEDs. The addition of certain substituents leads to enhanced color purity and efficiency, crucial for advanced OLED applications (Tao et al., 2004).

  • Role in Efficient Red Phosphorescent OLEDs : Research on hole transporting materials (HTMs) with naphthyl substitutions has shown their potential in red phosphorescent OLEDs. These materials demonstrate high efficiency and peak performance, contributing to the development of high-quality OLED displays (Chih‐Hao Chang et al., 2016).

Safety And Hazards

2-Naphthol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause damage to organs through prolonged or repeated exposure and is harmful if swallowed or inhaled .

Future Directions

The potential of 2-naphthol in multicomponent reactions is still being discovered . This could stimulate researchers to design new multicomponent strategies complying with the Green Chemistry principles for the further exploitation of 2-naphthol for the rapid synthesis of versatile biologically relevant heterocycles .

properties

IUPAC Name

naphthalen-2-yl octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-28(29)30-27-23-22-25-19-17-18-20-26(25)24-27/h9-10,17-20,22-24H,2-8,11-16,21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTNGGKHMERMEIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50402656
Record name 2-NAPHTHYL OLEATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naphthalen-2-yl Octadec-9-enoate

CAS RN

23224-31-9
Record name 2-NAPHTHYL OLEATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Naphthyl oleate
Reactant of Route 2
Reactant of Route 2
2-Naphthyl oleate
Reactant of Route 3
Reactant of Route 3
2-Naphthyl oleate
Reactant of Route 4
Reactant of Route 4
2-Naphthyl oleate
Reactant of Route 5
Reactant of Route 5
2-Naphthyl oleate
Reactant of Route 6
Reactant of Route 6
2-Naphthyl oleate

Citations

For This Compound
7
Citations
Y Nakagawa, A Hasegawa, J Hiratake… - … Engineering, Design & …, 2007 - academic.oup.com
… of Met or Phe for Leu252 significantly increased the amidase activity toward N-(2-naphthyl)oleamide (2), whereas the esterase activity toward structurally similar 2-naphthyl oleate (1) …
Number of citations: 48 academic.oup.com
C Castillo, H Chen, C Graves, A Maisonnasse… - Insect biochemistry and …, 2012 - Elsevier
… Fluorescent microscopy of tissue sections from honey bees fed with 2-naphthyl oleate, EtOH, H 2 O 2 and HRP. A. Conversion of 2-naphthyl oleate to EO and 2-naphthol; B. conversion …
Number of citations: 43 www.sciencedirect.com
Y Nakagawa - 2008 - repository.kulib.kyoto-u.ac.jp
… またアミド基質の構造に類似したエステル2-naphthyl oleateに対す る活性を測定した結果,リパーゼのエステル加水分解活性は,アミド加水分解活性とは相関せず,アミド加水分解活性のみ を選択的…
Number of citations: 0 repository.kulib.kyoto-u.ac.jp
WA Shipton - Journal of medical and veterinary mycology, 1987 - academic.oup.com
The equine phycomycotic agent known commonly as Hyphomyces destruens or occasionally as Pythium gracile, is described as a new species Pythium destruens. Separation is on the …
Number of citations: 36 academic.oup.com
E Ttodo - researchgate.net
… Enzyme activity was shown by all equine-derived Pythium isolates on 2-naphthyl laurate (Cl2 saturated) and 2-naphthyl oleate (C18, unsaturated). Hydrolytic activity on lauric acid ester …
Number of citations: 0 www.researchgate.net
R Fujii, Y Utsunomiya, J Hiratake, A Sogabe… - … et Biophysica Acta (BBA …, 2003 - Elsevier
… 4-Methylumbelliferyl octanoate (4) and 2-naphthyl oleate (5) were synthesized from octanoyl chloride and 4-methylumbelliferone (4MU), and from oleoyl chloride and 2-naphthol, …
Number of citations: 26 www.sciencedirect.com
RA Zanette - 2010 - lume.ufrgs.br
… Pythium isolates had activity on 2-naphthyl laurate (C12 saturated) and 2-naphthyl oleate (C18 unsaturated). Furthermore, we observed lipase activity in 86% of the P. insidiosum …
Number of citations: 0 www.lume.ufrgs.br

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.